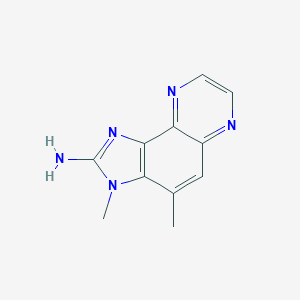

3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4-dimethyl-

説明

3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4-dimethyl- (3H-Imidazo[4,5-f][1,10]phenanthroline-2-amine, 3,4-dimethyl-) is a synthetic organic compound with a wide range of applications in scientific research. It is a derivative of the phenanthroline family of compounds, which are commonly used in chemical synthesis, electrochemistry, and spectroscopy. 3H-Imidazo[4,5-f][1,10]phenanthroline-2-amine, 3,4-dimethyl- is a versatile compound, with a range of potential applications in the fields of biochemistry, pharmacology, and materials science.

科学的研究の応用

Immune Response Modifiers

Imiquimod, a compound related to "3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4-dimethyl-" by its imidazoquinoline structure, demonstrates the ability to modulate the immune system. It activates immune responses through the localized induction of cytokines such as IFN-α, -β, and various interleukins. Although imiquimod itself does not possess inherent antiviral or antiproliferative activities in vitro, its ability to stimulate cytokine secretion in vivo suggests potential for treating various cutaneous diseases, including genital warts, basal cell carcinoma, and psoriasis (Syed, 2001).

Food Chemistry and Toxicology

Heterocyclic aromatic amines (HAAs), which include compounds structurally related to "3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4-dimethyl-", are formed during the cooking of protein-rich foods. These compounds have been studied for their mutagenic and carcinogenic potential. The relevance of HAAs to human health, particularly at the trace levels found in the diet, remains a significant area of research, highlighting the need for a reliable assessment of their health hazard potential (Stavric, 1994).

Organic and Medicinal Chemistry

Quinoxaline compounds, including those with "3H-Imidazo(4,5-f)quinoxalin-2-amine" structures, have been recognized for their antitumoral properties and use as dyes, pharmaceuticals, and antibiotics. Their synthesis often involves condensing ortho-diamines with 1,2-diketones, highlighting their synthetic versatility and the broad range of biological functions they can mediate (Pareek & Kishor, 2015).

Therapeutic Versatility

The derivatives of imidazole, which share a common motif with "3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4-dimethyl-", exhibit a wide range of biological activities, including antimicrobial, antifungal, and antitumor effects. Their mechanism of action often involves the inhibition or modulation of cellular processes, making them candidates for the development of new therapeutic agents (Iradyan et al., 2009).

作用機序

Target of Action

It’s known that similar compounds have a wide spectrum of biological activity and can serve as antagonists of adenosine and benzodiazepine receptors a1, inhibitors of sk2, pim, ikb kinases as well as pde4, pde9, pde10a phosphodiesterases .

Mode of Action

MeIQx is known to inhibit the acidification of lysosomes rather than preventing autophagosome-lysosome fusion . This interaction with its targets leads to alterations in cellular lipid profiles .

Biochemical Pathways

It’s known that the compound alters lipid metabolism, with many phospholipids and sphingolipids being significantly upregulated after exposure to meiqx .

Pharmacokinetics

MeIQx is a food-derived carcinogen found in high-temperature cooked fish and meats . It is activated by hydroxylation and subsequent O-acetylation via the cytochrome P450 (CYP) isoform CYP1A2 and N-acetyltransferase 2

Result of Action

The molecular and cellular effects of MeIQx’s action include the inhibition of lysosome acidification and alterations in cellular lipid profiles . These changes can lead to the formation of DNA adducts , which are segments of DNA bound to a cancer-causing chemical. This process could potentially lead to mutations and cancer .

Action Environment

The action, efficacy, and stability of MeIQx can be influenced by environmental factors such as diet. For instance, MeIQx is found in high-temperature cooked fish and meats . The compound’s carcinogenic effects may also exhibit a dose-response relationship , suggesting that the amount of MeIQx ingested can influence its action and potential health effects.

Safety and Hazards

生化学分析

Biochemical Properties

3,4-dimethylimidazo[4,5-f]quinoxalin-2-amine is known for its electron-donating properties . It has been employed in various capacities, including as a fluorescent dye, a fluorescent probe, and a reporter molecule . This characteristic makes it an invaluable tool for studying the structure, dynamics, and function of biomolecules .

Cellular Effects

It has been discovered to inhibit the activity of certain enzymes, such as thioredoxin reductase and glutathione reductase . Notably, it has also demonstrated the ability to modulate the expression of specific genes, particularly those involved in apoptosis and cell cycle regulation .

Molecular Mechanism

The molecular mechanism of action of 3,4-dimethylimidazo[4,5-f]quinoxalin-2-amine is believed to involve interactions with the amino acid tryptophan and the enzyme cytochrome P450 . Furthermore, it exhibits interactions with other proteins and enzymes, including thioredoxin reductase and glutathione reductase .

Temporal Effects in Laboratory Settings

It is known that it has strong fluorescence, which can be leveraged for studying the structure, dynamics, and function of biomolecules over time .

Dosage Effects in Animal Models

The effects of 3,4-dimethylimidazo[4,5-f]quinoxalin-2-amine at different dosages in animal models have not been extensively studied. It is known that dietary administration of this compound induces tumor formation in rats .

Metabolic Pathways

It is believed to interact with the amino acid tryptophan and the enzyme cytochrome P450 .

Transport and Distribution

It is known that it has strong fluorescence, which can be leveraged for studying its localization or accumulation .

Subcellular Localization

Its strong fluorescence can be leveraged for studying its activity or function in specific compartments or organelles .

特性

IUPAC Name |

3,4-dimethylimidazo[4,5-f]quinoxalin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5/c1-6-5-7-8(14-4-3-13-7)9-10(6)16(2)11(12)15-9/h3-5H,1-2H3,(H2,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCJALZQHQFQOPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=CN=C2C3=C1N(C(=N3)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20148519 | |

| Record name | 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20148519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

108354-48-9 | |

| Record name | 2-Amino-3,4-dimethylimidazo[4,5-f]quinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108354-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108354489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20148519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea](/img/structure/B48825.png)

![(1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol](/img/structure/B48826.png)

![4-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1-oxidopyridin-1-ium-2-carboxamide](/img/structure/B48830.png)

![Oxirane, 2-[(4-nitrophenoxy)methyl]-, (2S)-](/img/structure/B48839.png)

![4-Chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B48849.png)